molecular formula C20H23NO4 B1141332 Naltrexone-d3 (100 ug/mL in Methanol) CAS No. 1261080-26-5

Naltrexone-d3 (100 ug/mL in Methanol)

Número de catálogo: B1141332
Número CAS: 1261080-26-5
Peso molecular: 344.4 g/mol
Clave InChI: DQCKKXVULJGBQN-VOVHGNGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naltrexone-d3 (100 µg/mL in Methanol) is a deuterated form of naltrexone, an opioid receptor antagonist. This compound is used primarily as an internal standard in various analytical applications, including pharmaceutical research, forensic analysis, clinical toxicology, and urine drug testing . The deuterium atoms in Naltrexone-d3 replace hydrogen atoms, making it useful in isotope dilution methods.

Mecanismo De Acción

Target of Action

Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .

Mode of Action

Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .

Biochemical Pathways

Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .

Pharmacokinetics

The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .

Result of Action

The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.

Análisis Bioquímico

Biochemical Properties

Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .

Cellular Effects

Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Temporal Effects in Laboratory Settings

In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .

Subcellular Localization

The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone-d3 involves the incorporation of deuterium atoms into the naltrexone molecule. The process typically starts with simple, achiral precursors. Catalytic enantioselective Sharpless dihydroxylation is employed to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework that serves as the precursor to the morphinan core .

Industrial Production Methods

Industrial production of Naltrexone-d3 involves similar synthetic routes but on a larger scale. The mixture is heated to a temperature in the range of 30 to 100°C, preferably in the range of 50-70°C . Reaction time is adjusted to achieve a reasonably high conversion rate .

Análisis De Reacciones Químicas

Types of Reactions

Naltrexone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone N-oxide, while reduction can yield naltrexol .

Comparación Con Compuestos Similares

Similar Compounds

    Naloxone: Another opioid receptor antagonist used to reverse opioid overdoses.

    Nalorphine: An opioid antagonist with partial agonist properties.

    Oxymorphone: A potent opioid analgesic.

Uniqueness

Naltrexone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Unlike naloxone and nalorphine, naltrexone-d3 is primarily used as an internal standard in research settings .

Actividad Biológica

Naltrexone-d3 is a deuterated form of naltrexone, an opioid receptor antagonist primarily used for treating alcohol and opioid dependence. The biological activity of naltrexone-d3, especially at a concentration of 100 µg/mL in methanol, has been the subject of various research studies, focusing on its mechanisms of action, therapeutic applications, and metabolic pathways.

Naltrexone exerts its effects by blocking the mu-opioid receptors (MOR) and, to a lesser extent, the kappa-opioid receptors (KOR). This blockade reduces the rewarding effects of opioids and alcohol, thereby aiding in addiction treatment. Additionally, naltrexone has been shown to interact with non-opioid receptors such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory responses. This dual mechanism may contribute to its efficacy in conditions beyond addiction, including certain autoimmune and inflammatory disorders .

Table 1: Biological Mechanisms of Naltrexone-d3

MechanismDescription
Mu-opioid Receptor BlockadeReduces the euphoric effects of opioids and alcohol.
Kappa-opioid Receptor BlockadeModulates pain perception and emotional responses.
TLR4 AntagonismMitigates inflammatory responses in microglia and macrophages.

Biological Activity in Research Studies

  • Lifespan Extension in C. elegans : A study demonstrated that low-dose naltrexone (LDN) improved immune gene expression and extended lifespan in Caenorhabditis elegans. The mechanism was linked to the activation of the SKN-1/NRF2 transcription factor, which plays a crucial role in oxidative stress response .
  • Chronic Fatigue Syndrome : Case studies have indicated that low-dose naltrexone may alleviate symptoms associated with chronic fatigue syndrome (CFS). Patients reported improvements in sleep quality and reductions in pain levels after initiating treatment with LDN .
  • Hypersexuality Treatment : In a systematic review involving patients with hypersexuality linked to dopamine replacement therapy (DRT), naltrexone treatment resulted in significant symptom reduction without notable side effects. This suggests its potential utility in managing impulse control disorders .

Table 2: Summary of Research Findings on Naltrexone-d3

Study FocusFindings
Lifespan ExtensionLDN increased lifespan and immune gene expression in C. elegans.
Chronic Fatigue SyndromePatients experienced improved sleep and reduced pain with LDN.
HypersexualitySignificant symptom reduction observed; no major side effects reported.

Pharmacokinetics and Metabolism

The pharmacokinetics of naltrexone-d3 involves its biotransformation primarily in the liver, where it is metabolized into 6-beta-naltrexol (6β-N), an active metabolite. A study highlighted that genetic variations significantly affect the metabolism of naltrexone, leading to variability in therapeutic responses among individuals .

Table 3: Pharmacokinetic Data of Naltrexone

ParameterValue
Half-lifeApproximately 4 hours
Major Metabolite6-beta-naltrexol (6β-N)
Variability FactorsAge, genetic polymorphisms

Case Studies

Several case studies have documented the therapeutic benefits of low-dose naltrexone across various conditions:

  • Adenoid Cystic Carcinoma : A patient with adenoid cystic carcinoma achieved long-term remission using low-dose naltrexone combined with vitamin D .
  • Fibromyalgia and Autoimmune Disorders : Patients reported reduced symptom severity and improved quality of life when treated with low-dose naltrexone for fibromyalgia and other autoimmune conditions .

Propiedades

Número CAS

1261080-26-5

Fórmula molecular

C20H23NO4

Peso molecular

344.4 g/mol

Nombre IUPAC

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D

Clave InChI

DQCKKXVULJGBQN-VOVHGNGRSA-N

SMILES isomérico

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

SMILES canónico

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Sinónimos

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one;  _x000B_Antaxone-D3;  Depade-D3;  EN 1639A-D3;  NIH 8503-D3;  Nalorex-D3;  Trexan-D3; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.